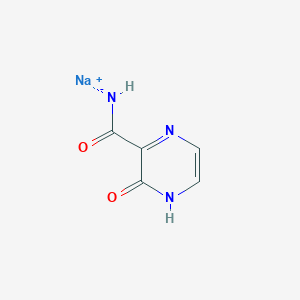
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is a chemical compound with the molecular formula C5H4N3NaO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazine ring and a carbonyl group.
作用机制
Target of Action
The primary target of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide, also known as Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide or 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo-, sodium salt (1:1), is the 3CL protease . This enzyme plays a crucial role in the life cycle of certain viruses, including SARS-CoV-2 .
Mode of Action
This compound acts as an inhibitor of the 3CL protease . By binding to this enzyme, it prevents the virus from replicating within the host cell . This disruption in the viral life cycle helps to limit the spread of the virus within the body .
Biochemical Pathways
The compound affects the viral replication pathway . By inhibiting the 3CL protease, it prevents the cleavage of viral polyproteins, a necessary step for the production of new viral particles . This action disrupts the viral life cycle and helps to control the spread of the virus .
Pharmacokinetics
It is known to have a high solubility in water , which suggests that it may have good bioavailability
Result of Action
The inhibition of the 3CL protease by this compound results in a decrease in viral replication . This can lead to a reduction in the viral load within the body, helping to alleviate symptoms and potentially shorten the duration of the illness .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, pH levels can impact the solubility and stability of the compound Additionally, the presence of other medications could potentially affect its efficacy through drug-drug interactions
生化分析
Biochemical Properties
Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and herbicidal properties
Cellular Effects
It has been suggested that pyrazine derivatives may have significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide at different dosages in animal models have not been extensively studied. It is known that the toxicity and efficacy of a compound can vary significantly depending on the dosage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide typically involves the reaction of pyrazine-2,3-dione with nicotinamide. The process can be summarized in the following steps:
Reaction of pyrazine-2,3-dione with nicotinamide: This reaction yields 3,4-dihydropyrazine-2-amino-1-carboxylic acid.
Reaction with sodium carbonate: The 3,4-dihydropyrazine-2-amino-1-carboxylic acid is then reacted with sodium carbonate to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to meet commercial demands. The reactions are typically carried out in large reactors under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different pyrazine derivatives.
Reduction: Reduction reactions can convert it into other functionalized pyrazine compounds.
Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various pyrazine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals.
科学研究应用
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
相似化合物的比较
Similar Compounds
- Sodium pyrazine-2-carboxylate
- Sodium 3-carbamoylpyrazine-2-olate
- Sodium 3-hydroxypyrazine-2-carboxylate
Uniqueness
Sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide is unique due to its specific structure, which includes both a pyrazine ring and a carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
IUPAC Name |
sodium;(2-oxo-1H-pyrazine-3-carbonyl)azanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2.Na/c6-4(9)3-5(10)8-2-1-7-3;/h1-2H,(H3,6,8,9,10);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKLFFRIKMFDNO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)[NH-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N3NaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 8-bromo-3,4,5,6-tetrahydroazepino[4,3-b]indole-2(1H)-carboxylate](/img/structure/B595245.png)
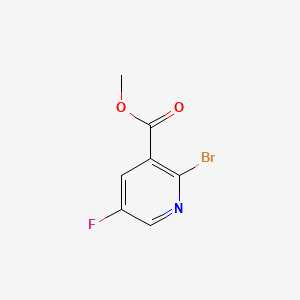
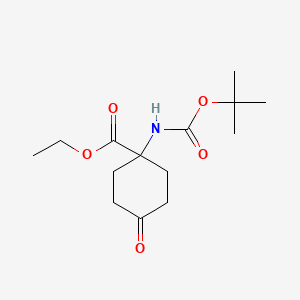
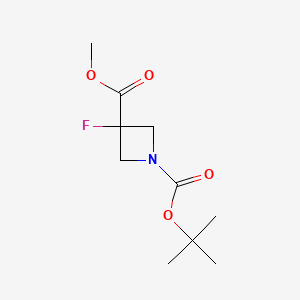
![(2S)-7-Methyl-7-azabicyclo[2.2.1]heptan-2-yl 3-(methylsulfonyl)-2-phenylpropanoate](/img/structure/B595254.png)
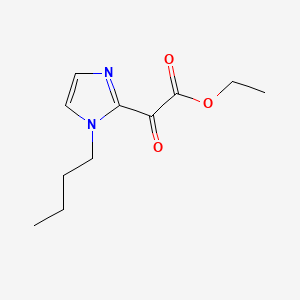

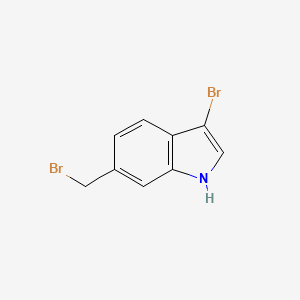
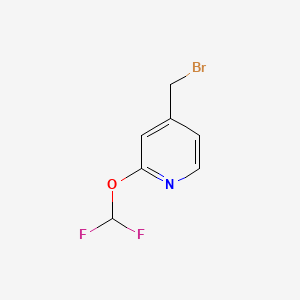

![1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate](/img/structure/B595263.png)
![5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B595265.png)
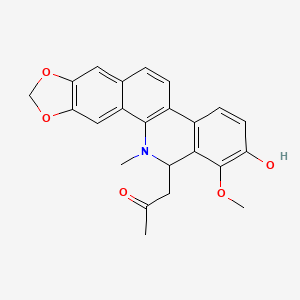
![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)
